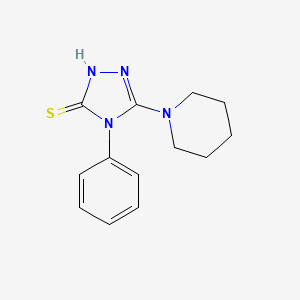

4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol

Description

4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a triazole ring fused with a piperidine ring and a phenyl group, which contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

4-phenyl-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c18-13-15-14-12(16-9-5-2-6-10-16)17(13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVXHZXJFZHQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407124 | |

| Record name | 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92110-77-5 | |

| Record name | 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted phenylthiosemicarbazides with sodium hydroxide solution, followed by cyclization under microwave irradiation at 100°C for 5-10 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The phenyl and piperidine groups can participate in electrophilic and nucleophilic substitution reactions.

Cyclization: The triazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or piperidine rings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. In vitro studies suggest that 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol demonstrates effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Several studies have explored the anticancer activities of triazole derivatives. Preliminary data suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate its specific pathways and efficacy in different cancer models .

Neuroprotective Effects

The piperidine component of the compound suggests potential neuroprotective effects. Research indicates that similar compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Research

Due to its unique structure, this compound serves as a valuable tool in biochemical assays. It has been utilized in studies involving enzyme inhibition and receptor binding assays, contributing to the understanding of various biological processes .

Case Studies

Mechanism of Action

The mechanism of action of 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, affecting their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Similar in structure but with an amino group and pyridyl ring.

3-bromo-1H-1,2,4-triazole: A brominated derivative of the triazole ring.

1,2,4-triazole derivatives: Various derivatives with different substituents on the triazole ring

Uniqueness

4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its phenyl, piperidine, and triazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties.

Biological Activity

4-Phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol (CAS No. 92110-77-5) is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data tables.

- Molecular Formula : C13H16N4S

- Molecular Weight : 260.358 g/mol

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro tests have shown that derivatives of triazole-thiol compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Testing

A study investigated the cytotoxic effects of this compound on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 4-Phenyl-5-piperidin-1-yl-triazole | IGR39 | 5.2 | High |

| 4-Phenyl-5-piperidin-1-yl-triazole | MDA-MB-231 | 7.8 | Moderate |

| 4-Phenyl-5-piperidin-1-yl-triazole | Panc-1 | 6.3 | High |

The compound demonstrated higher selectivity towards melanoma cells compared to other tested lines, suggesting its potential as a targeted anticancer therapy .

Antibacterial Activity

Triazole derivatives have also been studied for their antibacterial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

In vitro assays revealed that the compound exhibited significant antibacterial activity against various pathogens:

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

These results indicate that 4-phenyl-5-piperidin-1-yl-triazole could be a promising candidate for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been explored through their inhibition of cyclooxygenase enzymes (COX). The compound has been shown to selectively inhibit COX-1 over COX-2, which is crucial for therapeutic applications in inflammatory diseases.

The mechanism involves the binding of the compound to the active sites of COX enzymes, leading to decreased production of prostaglandins:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 25 |

| COX-2 | >100 |

This selectivity suggests that the compound may reduce gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Q & A

Q. Basic Characterization Techniques

- 1H-NMR and IR Spectroscopy : Confirm functional groups (e.g., thiol S-H stretch at ~2500 cm⁻¹) and regiochemistry of substituents .

- LC-MS with Diode-Array Detection : Validates molecular ion peaks (e.g., [M+H]+ at m/z 267–270) and purity (>95%) .

- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S within ±0.4% of theoretical values) .

Q. Advanced Validation :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves ambiguities in regiochemistry using SHELX programs (e.g., SHELXL for refinement) .

How can molecular docking be applied to predict biological targets and rationalize structure-activity relationships (SAR) for this compound?

Q. Advanced Computational Strategy

Target Selection : Prioritize enzymes like anaplastic lymphoma kinase (ALK, PDB: 2XP2) or cyclooxygenase-2 (COX-2, PDB: 5WWP) based on structural homology .

Docking Workflow :

- Prepare ligand and protein files (e.g., protonation states, solvation).

- Use AutoDock Vina or Schrödinger Suite for conformational sampling.

- Analyze binding modes (e.g., hydrogen bonds with catalytic residues, hydrophobic interactions) .

SAR Insights :

- Piperidine substitution enhances kinase inhibition by occupying hydrophobic pockets .

- Thiol group modifications (e.g., alkylation) reduce antioxidant activity due to steric hindrance .

What strategies address discrepancies between in vitro bioactivity data and in silico predictions?

Q. Advanced Data Contradiction Analysis

- False Negatives in Docking : Adjust scoring functions (e.g., include entropy terms) or validate with molecular dynamics (MD) simulations to account for protein flexibility .

- Bioactivity Variability :

How can alkylation or Mannich reactions be optimized to synthesize derivatives with enhanced bioactivity?

Q. Advanced Synthetic Chemistry

- Alkylation :

- Mannich Bases :

What crystallographic validation tools are recommended for resolving structural ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.